
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidylguanidine core substituted with tert-pentyl and pyridyl groups. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-pyridylamine with tert-pentyl isocyanate to form an intermediate, which is then reacted with a pyrimidine derivative under specific conditions to yield the desired product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, filtration, and recrystallization are crucial to obtain the compound in its pure dihydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Applications De Recherche Scientifique
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea
- 2-Hydroxy-1-tert-pentyl-3-(3-pyridyl)guanidine
- 2-Cyano-1-(tert-pentyl)-3-(2,4,6-trimethyl-3-pyridyl)guanidine
Uniqueness
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyridyl and pyrimidyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
67026-84-0 |
|---|---|
Formule moléculaire |
C15H22Cl2N6 |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
2-methylbutan-2-yl-[(pyridin-1-ium-3-ylamino)-(pyrimidin-2-ylamino)methylidene]azanium;dichloride |
InChI |
InChI=1S/C15H20N6.2ClH/c1-4-15(2,3)21-14(19-12-7-5-8-16-11-12)20-13-17-9-6-10-18-13;;/h5-11H,4H2,1-3H3,(H2,17,18,19,20,21);2*1H |
Clé InChI |
ALGSCLXQQRMRFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)[NH+]=C(NC1=C[NH+]=CC=C1)NC2=NC=CC=N2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


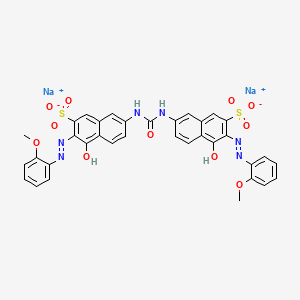

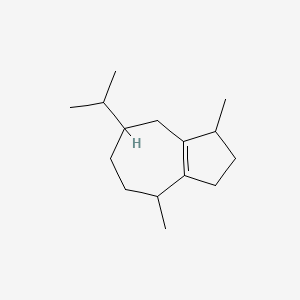
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
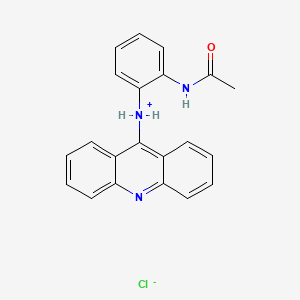
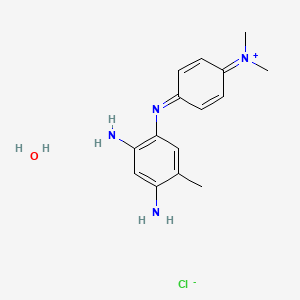
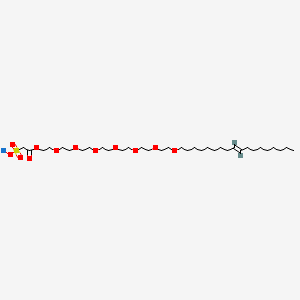
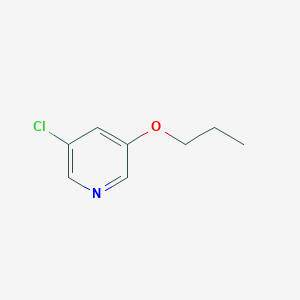
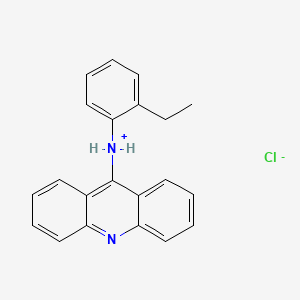
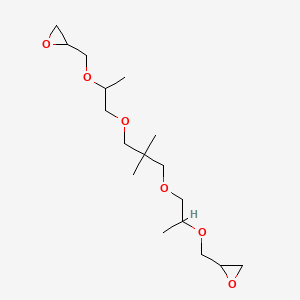
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)



